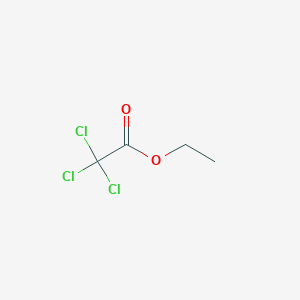
Hexyl isodecyl phthalate
Übersicht
Beschreibung
Hexyl isodecyl phthalate (HIDP) is an ester of phthalic acid and is commonly used as a plasticizer in many products. It is a colorless, odorless, and non-volatile liquid with a low vapor pressure. HIDP is used in a variety of applications, including the manufacturing of medical devices, toys, and other plastic products. It is also used in the manufacture of adhesives, sealants, and coatings. HIDP is a synthetic chemical and is considered to be relatively safe. However, there is still some concern about its potential health effects.
Wissenschaftliche Forschungsanwendungen
1. Environmental and Human Exposure Assessment
Hexyl isodecyl phthalate, as part of the phthalate group, has been a subject of extensive research in environmental and human exposure assessment. Studies have identified phthalates as ubiquitous environmental contaminants due to their wide use in commercial products like plasticizers. For instance, Barr et al. (2003) explored the use of certain phthalate metabolites as biomarkers in assessing human exposure to phthalates, including DEHP, a close relative of hexyl isodecyl phthalate (Barr et al., 2003).
2. Toxicology and Health Implications
Research has focused on the potential health implications of phthalate exposure. For example, Cho et al. (2008) investigated the carcinogenic potential of DIDP (di-isodecyl phthalate), a compound related to hexyl isodecyl phthalate, in Fischer 344 rats. They found no significant neoplastic lesions in internal organs, suggesting non-carcinogenicity (Cho et al., 2008).
3. Exposure in Consumer Products
Studies have also evaluated the presence of phthalates in consumer products. For instance, Park et al. (2016) determined the levels of various phthalates, including DIDP, in paper cups and their potential migration into food stimulants. This research provides insights into potential exposure routes to phthalates through consumer products (Park et al., 2016).
4. Biomonitoring and Risk Assessment
Biomonitoring studies, such as those by Silva et al. (2007), have developed methods for assessing human exposure to DiDP using oxidative metabolites as biomarkers. These studies are crucial for understanding the extent of human exposure to phthalates and their potential health impacts (Silva et al., 2007).
5. Epidemiological Studies
Epidemiological studies, like those by Johns et al. (2015), have addressed exposure assessment issues in phthalate studies, focusing on specific phthalates including DiDP. Such studies contribute to our understanding of population trends in phthalate exposure and their health implications (Johns et al., 2015).
Zukünftige Richtungen
: Domínguez-Romero, E., & Scheringer, M. (2019). A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning? Drug Metabolism Reviews, 51(2), 225-240. Supplemental Material : SCP SCIENCE. (n.d.). Hexyl isodecyl phthalate Solution 100ug/mL in Hexane. Link : Exposure Marker Discovery of Phthalates Using Mass Spectrometry. (n.d.). Mass Spectrometry, 6(2), S0062. Link
Eigenschaften
IUPAC Name |
1-O-hexyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-13-18-27-23(25)21-16-11-12-17-22(21)24(26)28-19-14-9-7-8-10-15-20(2)3/h11-12,16-17,20H,4-10,13-15,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUOHUCVXCMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069492 | |
| Record name | Hexyl isodecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl isodecyl phthalate | |
CAS RN |
61702-81-6 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl isodecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl isodecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















